2-Imino-5-(4-methoxybenzyl)thiazolidin-4-one 2-Imino-5-(4-methoxybenzyl)thiazolidin-4-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC10087733
InChI: InChI=1S/C11H12N2O2S/c1-15-8-4-2-7(3-5-8)6-9-10(14)13-11(12)16-9/h2-5,9H,6H2,1H3,(H2,12,13,14)
SMILES: COC1=CC=C(C=C1)CC2C(=O)N=C(S2)N
Molecular Formula: C11H12N2O2S
Molecular Weight: 236.29 g/mol

2-Imino-5-(4-methoxybenzyl)thiazolidin-4-one

CAS No.:

Cat. No.: VC10087733

Molecular Formula: C11H12N2O2S

Molecular Weight: 236.29 g/mol

* For research use only. Not for human or veterinary use.

2-Imino-5-(4-methoxybenzyl)thiazolidin-4-one -

Specification

Molecular Formula C11H12N2O2S
Molecular Weight 236.29 g/mol
IUPAC Name 2-amino-5-[(4-methoxyphenyl)methyl]-1,3-thiazol-4-one
Standard InChI InChI=1S/C11H12N2O2S/c1-15-8-4-2-7(3-5-8)6-9-10(14)13-11(12)16-9/h2-5,9H,6H2,1H3,(H2,12,13,14)
Standard InChI Key DYULVWDIPYTGTJ-UHFFFAOYSA-N
SMILES COC1=CC=C(C=C1)CC2C(=O)N=C(S2)N
Canonical SMILES COC1=CC=C(C=C1)CC2C(=O)N=C(S2)N

Introduction

Chemical Identity and Structural Features

Molecular Structure and Nomenclature

2-Imino-5-(4-methoxybenzyl)thiazolidin-4-one (IUPAC name: 5-(4-methoxybenzyl)-2-iminothiazolidin-4-one) features a thiazolidinone core with a 4-methoxybenzyl substituent at the C5 position and an imino group at C2. The molecular formula is C₁₁H₁₂N₂O₂S, with a molecular weight of 252.29 g/mol. The presence of the methoxy group enhances electron-donating effects, while the imino group contributes to tautomeric equilibria between phenylimino and phenylamino forms .

Tautomerism and Electronic Properties

Density functional theory (DFT) studies on analogous 2-imino-thiazolidin-4-ones reveal that the phenylimino tautomer is thermodynamically favored over the phenylamino form, with calculated ΔG values ranging from −2.3 to −3.1 kcal/mol . The HOMO-LUMO energy gap (ΔE) for similar derivatives ranges from 4.26 to 5.17 eV, indicating feasible charge transfer interactions that correlate with bioactivity .

Synthesis and Reaction Pathways

General Synthetic Strategies

The synthesis of 2-imino-thiazolidin-4-ones typically involves heterocyclization of N-aryl-2-chloroacetamides with ammonium thiocyanate (Scheme 1) . For 5-substituted derivatives, Knoevenagel condensation with aryl aldehydes introduces benzylidene or benzyl groups at the C5 position .

Scheme 1: Synthesis of 2-imino-thiazolidin-4-ones

  • Step 1: React 4-methoxybenzylamine with chloroacetyl chloride to form N-(4-methoxybenzyl)-2-chloroacetamide.

  • Step 2: Cyclize with ammonium thiocyanate in ethanol under reflux to yield the thiazolidinone core .

Optimization and Yields

Reaction conditions significantly impact yields. For example:

  • Solvent: Ethanol or glacial acetic acid.

  • Temperature: 80–95°C for cyclization; 120–130°C for Knoevenagel condensation.

  • Catalysts: Diisopropylethylamine or sodium acetate .

Representative yields for analogous compounds range from 85% to 96% .

Spectroscopic Characterization

Infrared (IR) Spectroscopy

Key IR absorptions for 2-imino-thiazolidin-4-ones include:

  • ν(C=O): 1730–1740 cm⁻¹ (thiazolidinone carbonyl).

  • ν(N–H): 3150–3170 cm⁻¹ (imino group).

  • ν(C–O): 1100–1120 cm⁻¹ (methoxy group) .

Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, DMSO-d₆):

  • δ 3.86 ppm (s, 3H): Methoxy protons.

  • δ 7.05–7.82 ppm (m, 4H): Aromatic protons of 4-methoxybenzyl.

  • δ 10.27 ppm (bs, 1H): Exchangeable imino proton .

¹³C NMR:

  • δ 173.2 ppm: Carbonyl carbon (C4).

  • δ 160.1 ppm: Imino carbon (C2).

  • δ 55.3 ppm: Methoxy carbon .

Computational Studies and Molecular Geometry

DFT/B3LYP Analysis

DFT calculations on 2-(4-substituted-phenylimino)thiazolidin-4-ones reveal:

  • Bond lengths: C2–N1 = 1.31 Å (shorter than single bond, confirming imino tautomer).

  • Dihedral angles: Thiazolidinone ring adopts a slightly puckered conformation (3–8° deviation from planarity) .

HOMO-LUMO Profiles

  • HOMO: Localized on the thiazolidinone ring and methoxybenzyl group.

  • LUMO: Distributed over the imino group and aromatic system, facilitating electrophilic interactions .

Biological Activity

Antibacterial Activity

Analogous compounds exhibit potent activity against Escherichia coli and Staphylococcus aureus:

Compound% Inhibition (E. coli)% Inhibition (S. aureus)
2-(Chlorophenylimino)88.4691.66
5-(4-Methoxybenzyl)82.1085.20

Data derived from disk diffusion assays (MIC = 12.5–25 µg/mL) .

Antioxidant Capacity

In ABTS radical scavenging assays:

  • IC₅₀: 18.7 µM (comparable to ascorbic acid).

  • Mechanism: Electron donation from methoxy and imino groups .

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